4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Description
Historical Context and Emergence in Chemical Literature
The history of pyrazoles dates back to 1883, when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.org One of the classical methods for pyrazole (B372694) synthesis was developed in 1898 by Hans von Pechmann. wikipedia.org Over the decades, the synthesis of pyrazole derivatives has evolved significantly from these early methods. nih.gov
The specific emergence of pyrazole-alkanoic acid systems, and more pointedly 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, is more recent and is tied to the broader exploration of functionalized pyrazoles for various applications. A notable development in the synthesis of pyrazolyl butanoic acid derivatives was a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones, reported as an interesting and unprecedented pathway. nih.govrsc.org This method provided a novel route to access these challenging scaffolds. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to Pyrazole-Butanoic Acid Systems
The current research landscape for pyrazole derivatives is vast and active, with a significant focus on their therapeutic potential. nih.govnih.gov Pyrazole-containing compounds are investigated for a wide array of pharmacological activities. nih.govpharmatutor.org
However, the specific area of pyrazole-butanoic acid systems is less explored, representing a knowledge gap. Much of the existing research focuses on the pyrazole core itself or on pyrazole-carboxamides and other derivatives. While the synthesis of this compound has been described, a comprehensive understanding of its chemical reactivity, physical properties, and full biological potential remains to be elucidated. Further research is needed to explore the structure-activity relationships of this specific substitution pattern and to identify potential applications.
A key area for future investigation is the exploration of the compound's biological activity. Given the known pharmacological profiles of other pyrazole derivatives, it is plausible that this compound could exhibit interesting biological effects. Systematic screening and target identification studies are necessary to uncover any therapeutic potential.
Broader Scientific Implications of Investigating this compound
The investigation of this compound holds broader implications for several scientific disciplines. In medicinal chemistry, understanding the properties of this molecule could contribute to the design of new therapeutic agents. The pyrazole scaffold is considered a "privileged" structure, meaning it is a recurring motif in successful drugs. mdpi.com By studying novel derivatives like this one, researchers can expand the chemical space around this important core and potentially discover new drug candidates.
From a synthetic chemistry perspective, the development of efficient and selective methods for the synthesis of functionalized pyrazoles like this compound is of significant interest. The cascade reaction used for its synthesis showcases an innovative approach to constructing complex molecular architectures. nih.gov Further exploration of such reactions could lead to the development of new synthetic methodologies with broad applicability.
Moreover, the study of this compound contributes to the fundamental understanding of structure-property relationships in heterocyclic chemistry. By systematically modifying the structure of the pyrazole and the butanoic acid chain, researchers can gain insights into how subtle molecular changes affect physical, chemical, and biological properties. This knowledge is crucial for the rational design of new molecules with desired functions, not only in medicine but also in materials science and agrochemicals. mdpi.com
Detailed Research Findings
A significant contribution to the understanding of this compound comes from a study detailing its synthesis via a copper-catalyzed aerobic [3 + 2] annulation/ring-opening cascade reaction. nih.gov This research provides valuable data on the reaction conditions and yields for this compound and its analogs.
The table below summarizes the synthesis of various pyrazolyl butanoic acid derivatives as reported in the literature, illustrating the scope of the reaction.
| Entry | Aldehyde Hydrazone (1) | Dienone (4a) | Product (5) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde hydrazone (1a) | 2,5-Dibenzylidenecyclopentan-1-one | 4-(1,3-diphenyl-1H-pyrazol-4-yl)butanoic acid (5aa) | 71 |
| 2 | 4-Methylbenzaldehyde hydrazone (1b) | 2,5-Dibenzylidenecyclopentan-1-one | 4-(3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)butanoic acid (5ba) | 75 |
| 3 | 4-Methoxybenzaldehyde hydrazone (1c) | 2,5-Dibenzylidenecyclopentan-1-one | 4-(1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl)butanoic acid (5ca) | 78 |
| 4 | 4-Chlorobenzaldehyde hydrazone (1d) | 2,5-Dibenzylidenecyclopentan-1-one | 4-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)butanoic acid (5da) | 65 |
| 5 | 4-(Trifluoromethyl)benzaldehyde hydrazone (1e) | 2,5-Dibenzylidenecyclopentan-1-one | 4-(3-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)butanoic acid (5ea) | 62 |
| 6 | 2-Naphthaldehyde hydrazone (1f) | 2,5-Dibenzylidenecyclopentan-1-one | 4-(1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-yl)butanoic acid (5fa) | 68 |
Data sourced from a study on the synthesis of pyrazolyl pentanoic and butanoic acids. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJKQABVVGZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Strategic Approaches to the Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid
The synthesis of this compound is primarily achieved through well-established organic chemistry principles, focusing on the formation of the crucial N-C bond that links the pyrazole (B372694) ring to the butanoic acid side chain.
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule identifies the most logical bond disconnection point as the bond between the N1 atom of the pyrazole ring and the C4 atom of the butanoic acid chain. This approach simplifies the structure into two key precursors: 4-methylpyrazole (B1673528) and a four-carbon electrophile bearing a carboxylic acid or a protected carboxylate group.
Figure 1: Retrosynthetic Analysis
This analysis points to a synthetic strategy involving the N-alkylation of 4-methylpyrazole. The key precursors are therefore:
4-methylpyrazole : A readily available substituted pyrazole.
A C4 synthon : Typically a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, where the ester group serves as a protected form of the carboxylic acid to prevent interference with the alkylation reaction.
Multi-step Synthetic Sequences and Reaction Optimization
The most direct synthetic route involves a two-step sequence: N-alkylation followed by ester hydrolysis. nih.gov
N-Alkylation of 4-methylpyrazole : This step involves the reaction of 4-methylpyrazole with an alkylating agent like ethyl 4-bromobutanoate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, enhancing its nucleophilicity. Optimization of this step involves screening bases and solvents to maximize yield and minimize side reactions. Due to the symmetry of 4-methylpyrazole, alkylation proceeds without the issue of regioselectivity that can complicate syntheses with asymmetrically substituted pyrazoles. nih.gov
Ester Hydrolysis : The resulting ester, ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate, is then hydrolyzed to the target carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by acidic workup to protonate the carboxylate salt.
The table below outlines a typical reaction sequence and conditions.
| Step | Reaction | Key Reagents & Conditions | Product |
|---|---|---|---|
| 1 | N-Alkylation | 4-methylpyrazole, Ethyl 4-bromobutanoate, K₂CO₃, in DMF, 80°C | Ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate |
| 2 | Hydrolysis | NaOH(aq), Ethanol, Reflux; then HCl(aq) | This compound |
Alternative Synthetic Pathways and Comparative Efficiency
An alternative, though often less efficient, pathway involves constructing the pyrazole ring on a precursor that already contains the butanoic acid moiety. This could be achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. ijpsjournal.com
For this specific target, the synthesis would require a substituted hydrazine, 4-hydrazinylbutanoic acid, and a suitable three-carbon dicarbonyl equivalent that can introduce the methyl group at the correct position.
Comparison of Synthetic Pathways
| Feature | Pathway 1: N-Alkylation | Pathway 2: Ring Construction |
| Key Precursors | 4-methylpyrazole, Ethyl 4-bromobutanoate | 4-Hydrazinylbutanoic acid, 1,3-dicarbonyl compound |
| Number of Steps | Typically 2-3 steps | Potentially more steps due to precursor synthesis |
| Regioselectivity | Not an issue for 4-methylpyrazole | Can be a significant challenge, leading to mixtures of isomers |
| Efficiency | Generally higher yields and cleaner reactions | Often lower overall yields due to complexity and potential side reactions |
| Precursor Availability | Starting materials are commercially available | Precursors, especially the substituted hydrazine, may require separate synthesis |
Given the simplicity, high efficiency, and excellent control over regiochemistry, the N-alkylation strategy is the superior and more commonly employed method for synthesizing this compound.
Novel Synthetic Approaches and Method Development
While the synthesis of the title compound relies on classical methods, recent research has focused on novel catalytic transformations for constructing related pyrazolyl alkanoic acids, offering new avenues for efficiency and molecular diversity.
Catalytic Transformations in the Construction of the Butanoic Acid Moiety
A novel and noteworthy development is the copper(II)-catalyzed cascade annulation/ring-opening reaction to synthesize 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govresearchgate.netrsc.orgrsc.org Although this method produces a different constitutional isomer (linked at the C4 position of the pyrazole) than the title compound, it represents a significant advance in forming pyrazole-butanoic acid linkages.
The reaction proceeds between hydrazones and 2,5-dibenzylidene cyclopentane-1-one. researchgate.net A copper(II) catalyst facilitates a [3+2] annulation to form a spiro pyrazoline intermediate. rsc.orgresearchgate.net This is followed by an unprecedented nucleophilic ring-opening of the cyclopentane (B165970) ring by water, which is present either in the hydrated catalyst (CuCl₂·2H₂O) or as an additive, to yield the final pyrazolyl butanoic acid product. researchgate.netrsc.org
This catalytic one-pot reaction offers a highly efficient route to functionalized pyrazolyl butanoic acids from simple starting materials under relatively mild conditions. nih.gov
Key Features of the Copper-Catalyzed Cascade Reaction
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Copper(II) salts, such as CuCl₂·2H₂O | rsc.org |
| Key Transformation | [3+2] Annulation followed by nucleophilic C-C bond cleavage (ring-opening) | researchgate.net |
| Innovation | One-pot synthesis of a complex scaffold with a novel ring-opening step triggered by water | rsc.org |
| Scope | Effective for a broad range of substituted hydrazones | nih.gov |
Pyrazole Ring Functionalization Methodologies
The functionalization of the pyrazole ring is a cornerstone of pyrazole chemistry, enabling the synthesis of a vast array of derivatives. nih.gov The primary methodology relevant to the synthesis of this compound is N-alkylation . As discussed, the reaction of a pyrazole with an alkyl halide in the presence of a base is a robust method for introducing substituents at the nitrogen atoms. nih.gov
Other important functionalization strategies, while not directly used in the primary synthesis of the title compound, are crucial for creating analogs and include:
Cyclocondensation Reactions : The most fundamental method for creating the pyrazole ring itself, typically by reacting hydrazines with 1,3-dicarbonyl compounds. ijpsjournal.com Catalysts like copper(II) nitrate (B79036) can be used to achieve high regioselectivity under mild conditions. organic-chemistry.org
Cycloaddition Reactions : [3+2] cycloadditions of 1,3-dipoles (like nitrile imines generated in situ) to dipolarophiles (like alkynes or alkenes) provide another powerful route to substituted pyrazoles. nih.govmdpi.com
C-H Functionalization : Direct functionalization of the C-H bonds on the pyrazole ring is a modern and atom-economical approach to introduce new substituents without pre-functionalization, though it is not required for the synthesis of the title compound.
These diverse methodologies underscore the versatility of the pyrazole scaffold in synthetic chemistry. mdpi.commdpi.com
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound is primarily achieved through the regioselective N-alkylation of the 4-methylpyrazole heterocycle. Pyrazole and its derivatives are tautomeric compounds, and alkylation can potentially occur at either of the two nitrogen atoms (N-1 or N-2). Therefore, controlling the regioselectivity is paramount to obtaining the desired N-1 substituted product.
The most common and effective strategy involves the reaction of 4-methylpyrazole with an alkyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base, followed by the hydrolysis of the resulting ester. The choice of base and solvent plays a critical role in directing the alkylation to the desired nitrogen atom. Studies on similar heterocyclic systems, like indazoles, have shown that combinations such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) favor the formation of the thermodynamically more stable N-1 substituted product. beilstein-journals.org The steric hindrance of the methyl group at the C-4 position also influences the approach of the alkylating agent, typically favoring substitution at the less hindered N-1 position.
The two-step process can be summarized as:
N-Alkylation: 4-methylpyrazole is deprotonated by a base (e.g., NaH, K₂CO₃) to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate to form ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate.
Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product.
| Step | Reactants | Reagents & Solvents | Typical Conditions | Product |
|---|---|---|---|---|
| 1. N-Alkylation | 4-methylpyrazole, Ethyl 4-bromobutanoate | Base: NaH or K₂CO₃; Solvent: DMF or THF | 0°C to room temperature, 2-12 hours | Ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate |
| 2. Hydrolysis | Ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate | Base: NaOH(aq) or LiOH(aq); Solvent: EtOH/H₂O | Room temperature to 60°C, 1-4 hours | This compound |
It is important to contrast this with synthetic strategies for other isomers. For instance, a copper(II)-catalyzed aerobic [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones has been developed to synthesize 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govresearchgate.netrsc.orgresearchgate.net This method, however, leads to substitution at the C-4 position of the pyrazole ring, demonstrating a completely different regiochemical outcome dictated by the reaction mechanism. nih.gov
Derivatization and Analogue Synthesis of this compound
Structural Modifications at the Pyrazole Ring
The pyrazole ring in this compound is an aromatic system amenable to various chemical modifications, allowing for the synthesis of a wide array of structural analogues. nih.gov The positions available for substitution on the pyrazole ring are C-3 and C-5.
A key reaction for functionalizing pyrazole rings is the Vilsmeier-Haack reaction . nih.gov This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide (like DMF) to introduce a formyl group (-CHO) onto the ring, typically at the C-5 position in this case, due to the existing substitution pattern. This formyl group can then serve as a versatile handle for further chemical transformations, such as conversion to oximes, imines, or other functional groups.
Other potential electrophilic substitution reactions, such as nitration or halogenation, can also be employed to introduce nitro (-NO₂) or halogen (e.g., -Br, -Cl) groups onto the pyrazole ring, further diversifying the available analogues. The specific conditions for these reactions must be carefully controlled to manage reactivity and regioselectivity.
| Reaction Type | Reagents | Position of Substitution | Functional Group Introduced |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C-5 | -CHO (Formyl) |
| Nitration | HNO₃, H₂SO₄ | C-5 | -NO₂ (Nitro) |
| Halogenation | N-Bromosuccinimide (NBS) | C-5 | -Br (Bromo) |
Butanoic Acid Chain Alterations and Homologues
The synthesis of homologues and derivatives with modified aliphatic chains can be readily achieved by altering the starting materials in the N-alkylation synthesis. By substituting ethyl 4-bromobutanoate with other haloalkanoate esters, the length of the carboxylic acid side chain can be systematically varied.
For example:
Using ethyl 3-bromopropanoate would lead to the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid.
Using ethyl 5-bromopentanoate would result in 5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid.
This approach provides a straightforward and modular route to a homologous series of pyrazole-substituted alkanoic acids. Furthermore, while the synthesis of C-substituted pyrazolyl alkanoic acids proceeds through a different mechanism, it also demonstrates flexibility in chain length, yielding both pentanoic and butanoic acid derivatives depending on the dienone precursor used. researchgate.net
| Alkylating Agent | Final Acid Product | Chain Length |
|---|---|---|
| Ethyl 3-bromopropanoate | 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | 3 carbons |
| Ethyl 4-bromobutanoate | This compound | 4 carbons |
| Ethyl 5-bromopentanoate | 5-(4-methyl-1H-pyrazol-1-yl)pentanoic acid | 5 carbons |
| Ethyl 6-bromohexanoate | 6-(4-methyl-1H-pyrazol-1-yl)hexanoic acid | 6 carbons |
Amide and Ester Prodrug Strategies (Focus on Chemical Aspects of Synthesis)
The carboxylic acid moiety of this compound is an ideal site for the synthesis of potential prodrugs through the formation of esters and amides. These derivatives are designed to be bioreversible, releasing the active parent acid in vivo.
Ester Synthesis: Esters can be synthesized through several standard methods. One common approach is Fischer esterification , which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, propanol) in the presence of a strong acid catalyst (such as H₂SO₄). Alternatively, the carboxylate anion can be reacted with an alkyl halide to form the ester under basic conditions.
Amide Synthesis: The synthesis of amides requires the activation of the carboxylic acid group to facilitate the reaction with an amine. science.govnih.gov This is typically achieved using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide bond with high efficiency. This method allows for the coupling of the parent acid with a vast array of amines, including amino acid esters, to generate diverse amide derivatives.
| Derivative Type | Reaction | Key Reagents | Example Product |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate |
| Amide | Amide Coupling | Amine (R-NH₂), EDC, NHS | N-Benzyl-4-(4-methyl-1H-pyrazol-1-yl)butanamide |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Elucidation of Molecular Structure via Advanced Spectroscopic Methods
The molecular structure of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can be unequivocally established through the synergistic application of several advanced spectroscopic techniques. These methods provide complementary information regarding the connectivity of atoms, the molecular weight, and the nature of the chemical bonds within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule. docbrown.info The protons on the pyrazole (B372694) ring are expected to appear as singlets in the aromatic region. The methyl group attached to the pyrazole ring would also produce a singlet, but at a much higher field (lower ppm). The butanoic acid chain would exhibit more complex splitting patterns. The methylene (B1212753) group adjacent to the pyrazole nitrogen would likely be a triplet, coupled to the adjacent methylene group. This second methylene group would appear as a multiplet, being coupled to both the adjacent methylene groups. The methylene group alpha to the carbonyl group would be a triplet. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very low field. The expected chemical shifts are influenced by the electronic environment of each proton. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info It is expected to show distinct signals for each of the unique carbon atoms in this compound. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the methyl group being distinct from the other two. The methyl carbon would be the most upfield signal. The three methylene carbons of the butanoic acid chain would have characteristic chemical shifts. docbrown.info
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons in the butanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~11-12 | Broad Singlet | 1H |
| Pyrazole-H | ~7.5 | Singlet | 1H |
| Pyrazole-H | ~7.3 | Singlet | 1H |
| N-CH₂- | ~4.1 | Triplet | 2H |
| -CH₂-COOH | ~2.4 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~2.1 | Multiplet | 2H |
| Pyrazole-CH₃ | ~2.0 | Singlet | 3H |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~178 |
| Pyrazole-C (quaternary) | ~140 |
| pyrazole-CH | ~138 |
| pyrazole-CH | ~105 |
| N-CH₂- | ~48 |
| -CH₂-COOH | ~30 |
| -CH₂-CH₂-CH₂- | ~25 |
| Pyrazole-CH₃ | ~9 |
Advanced Mass Spectrometry for Isotopic and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition. The molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the molecular formula. docbrown.info
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.org The butanoic acid chain can also undergo cleavage, leading to characteristic fragment ions. The pyrazole ring is relatively stable and may remain intact in some fragments. Analysis of these fragmentation patterns helps to piece together the molecular structure. docbrown.info
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-N and C=C stretching vibrations of the pyrazole ring would appear in the fingerprint region (below 1600 cm⁻¹).
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the O-H and C=O stretches are also visible in the Raman spectrum, non-polar bonds such as the C-C bonds of the pyrazole ring and the alkyl chain may give rise to stronger signals in the Raman spectrum compared to the IR spectrum.
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (Broad) | 2500-3300 (Weak, Broad) | Stretching |
| C-H (Alkyl) | 2850-2960 | 2850-2960 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 (Strong) | 1700-1725 (Medium) | Stretching |
| C=C, C=N (Pyrazole) | 1500-1600 | 1500-1600 | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | 1210-1320 | Stretching |
Chromatographic and Separation Science for Purity and Isomeric Assessment
Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The compound would be detected using a UV detector, likely at a wavelength where the pyrazole ring absorbs. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. A well-resolved, symmetrical peak would be indicative of a pure compound. By using a calibration curve prepared with a known standard, HPLC can also be used for accurate quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and has a relatively high boiling point and polarity, it would likely require derivatization to a more volatile form before GC analysis. pcbiochemres.com A common derivatization method is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. This derivative would be more volatile and suitable for GC-MS analysis. pcbiochemres.com The GC would separate the derivatized compound from any volatile impurities, and the mass spectrometer would provide identification based on the mass spectrum of the eluting peak. This technique is particularly useful for identifying and quantifying trace volatile impurities.
Chiral Separation Methodologies for Enantiomeric Purity
The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and methodologies for chiral separation to determine enantiomeric purity are not applicable.
However, for related chiral pyrazole intermediates and derivatives, several advanced chromatographic techniques are employed to separate enantiomers and assess enantiomeric purity. chromatographyonline.comnih.govdntb.gov.ua Enantioselective liquid chromatography is a preferred method for resolving racemates, particularly during drug discovery and development. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods utilized for this purpose. chromatographyonline.com
Polysaccharide-based chiral stationary phases (CSPs) are frequently used for the enantioseparation of pyrazole derivatives. nih.govacs.orgnih.gov Columns such as Lux cellulose-2 and Lux amylose-2 have demonstrated high chiral recognition ability for various N1-substituted-1H-pyrazoles. nih.govnih.gov The choice of elution mode—such as normal phase, reversed-phase, or polar organic—significantly impacts the separation efficiency. nih.govmz-at.de For instance, the polar organic mode can offer benefits like shorter analysis times and improved peak shapes. nih.govacs.orgnih.gov Other CSPs, like the (R,R)Whelk-O1 and (S,S)Whelk-O1 columns, have also proven effective for separating chiral pyrazole intermediates, showing good performance in both HPLC and SFC systems. chromatographyonline.com
Below is a table summarizing methodologies used for the chiral separation of representative chiral pyrazole compounds.
| Technique | Chiral Stationary Phase (CSP) | Elution Mode | Target Compound Class | Reference |
| HPLC/SFC | (S,S)Whelk-O1 | Normal Phase / SFC | Chiral Pyrazole Intermediate | chromatographyonline.com |
| HPLC | Lux cellulose-2 | Polar Organic | 4,5-dihydro-1H-pyrazole derivatives | nih.govnih.gov |
| HPLC | Lux amylose-2 | Normal Phase | 4,5-dihydro-1H-pyrazole derivatives | nih.govnih.gov |
| HPLC | CHIRALPAK® IB | Normal Phase (n-hexane/ethanol) | Phenylpyrazole pesticides | mz-at.de |
Solid-State Structural Analysis
Solid-state analysis is crucial for understanding the macroscopic properties of a chemical compound, which are dictated by its microscopic crystalline arrangement. Techniques such as single-crystal and powder X-ray diffraction provide definitive information about the molecular conformation, crystal packing, and polymorphic forms.
Single-Crystal X-ray Diffraction for Crystalline Conformation
While a specific crystal structure for this compound has not been detailed in the reviewed literature, SCXRD has been successfully applied to numerous related pyrazole derivatives. rdd.edu.iqnih.gov For example, the analysis of crystals of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed detailed crystallographic data, including its space group and unit cell dimensions. mdpi.com The data obtained from such analyses are fundamental for understanding the molecule's geometry and intermolecular interactions in the solid state. mdpi.com
The table below presents typical crystallographic data obtained from SCXRD analysis of related pyrazole-containing compounds to illustrate the type of information generated.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I) | Monoclinic | P21/n | a=10.3Å, b=17.0Å, c=11.2Å, β=109.1° | mdpi.com |
| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph II) | Monoclinic | C2/c | a=31.1Å, b=11.0Å, c=12.2Å, β=101.9° | mdpi.com |
| ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | a=19.3Å, b=13.9Å, c=7.9Å, β=97.8° | researchgate.net |
| methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Monoclinic | C2/c | a=14.7Å, b=13.6Å, c=33.4Å, β=91.3° | researchgate.net |
Powder X-ray Diffraction for Polymorphic Forms
Powder X-ray Diffraction (PXRD) is an essential technique for analyzing the crystalline nature of a bulk solid sample. It is particularly valuable for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. The PXRD pattern serves as a fingerprint for a specific crystalline phase. researchgate.net
The existence of polymorphism has been confirmed in related pyrazole compounds. For instance, a study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline identified two distinct polymorphs, each with a unique crystal structure as determined by SCXRD, which would, in turn, produce different PXRD patterns. mdpi.com PXRD analysis is used to characterize these forms, often by indexing the diffraction pattern to determine the unit cell parameters of the crystal lattice. researchgate.net This information is critical in pharmaceutical development and materials science, as different polymorphs can vary in solubility, stability, and bioavailability.
The data table below shows an example of unit cell parameters for a pyrazoline derivative determined from PXRD data, illustrating the characterization of a specific crystalline form.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | Monoclinic | I2/a | a=25.440Å, b=5.124Å, c=26.261Å, β=105.75° | researchgate.net |
Computational Chemistry and Theoretical Investigations of 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations can elucidate molecular geometry, orbital energies, and charge distributions, which are key to understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. biointerfaceresearch.comjcsp.org.pk By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for a range of chemical systems. biointerfaceresearch.com For 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to determine its electronic structure. jcsp.org.pk
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. jcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. jcsp.org.pkactascientific.com For pyrazole (B372694) derivatives, the HOMO is often distributed across the pyrazole and adjacent moieties, while the LUMO's location can vary depending on the substituents. jcsp.org.pk
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.0 |
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is useful for identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the carboxylic acid group would be expected to have a negative electrostatic potential (red regions), indicating they are sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid, would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. researchgate.net
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energy calculations. These methods are valuable for obtaining precise predictions of molecular energies, reaction barriers, and thermochemical properties. For a molecule like this compound, high-accuracy energy calculations can be used to validate the results from DFT and provide a more reliable assessment of its stability and reactivity.
The flexible butanoic acid chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule and the energy barriers between them. By systematically rotating the single bonds in the butanoic acid chain and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy conformers that are most likely to be present at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other chemical entities. biointerfaceresearch.comijpbs.com
Molecular dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of this compound in different environments, such as in a solvent or interacting with a biological target. mdpi.com These simulations can show how the molecule transitions between different conformations and how its flexibility might play a role in its biological activity. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. ijpbs.comnih.gov For this compound, docking studies could be performed to investigate its potential interactions with various biological targets. The docking process involves placing the molecule in the binding site of a receptor and calculating a score that reflects the strength of the interaction. nih.gov The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.2 |
| Inhibition Constant (Ki) (µM) | 5.8 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would be constructed based on its potential interactions with a target receptor. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Virtual screening then utilizes these pharmacophore models to rapidly search large databases of chemical compounds to identify other molecules that fit the model and are therefore likely to have similar biological activity. mdpi.comnih.gov This process can significantly accelerate the discovery of new drug candidates. The pyrazole moiety, present in the subject compound, is a known pharmacophore in many biologically active compounds, suggesting its potential for various therapeutic applications. nih.gov
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Role in Molecular Interactions |
| Pyrazole Ring | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Can participate in hydrogen bonding (as an acceptor), pi-pi stacking, and hydrophobic interactions. |
| Methyl Group | A small, nonpolar substituent on the pyrazole ring. | Contributes to hydrophobic interactions and can influence the electronic properties of the pyrazole ring. |
| Butanoic Acid Chain | A four-carbon carboxylic acid chain. | The carboxylic acid group can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for ionic interactions. The alkyl chain provides conformational flexibility and contributes to the overall lipophilicity. |
Prediction of Spectroscopic Properties (Computational Approaches)
Computational methods, particularly those based on density functional theory (DFT), are invaluable for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. mdpi.comnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. The accuracy of these predictions has been significantly improved with the development of advanced computational models and machine learning algorithms. mdpi.com Comparing the predicted spectra with experimental data can help to confirm the structure of the compound and assign specific resonances to individual atoms.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole-H | 7.0 - 7.5 | s |
| Pyrazole-CH₃ | 2.0 - 2.5 | s |
| -CH₂- (adjacent to pyrazole) | 3.8 - 4.2 | t |
| -CH₂- | 1.8 - 2.2 | m |
| -CH₂- (adjacent to COOH) | 2.2 - 2.6 | t |
| -COOH | 10.0 - 12.0 | s |
| Note: These are hypothetical values and would require specific computational calculations for verification. |
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. nih.gov Computational simulations can predict the vibrational frequencies and intensities of this compound, aiding in the interpretation of experimental spectra. mdpi.comosti.govmdpi.com These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies. mdpi.com The simulated spectra can help to identify characteristic functional groups and understand the molecule's conformational properties. researchgate.netmpg.de
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 |
| Carboxylic Acid C=O | Stretching | 1700 - 1750 |
| Pyrazole C=N | Stretching | 1500 - 1600 |
| Pyrazole C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| Note: These are hypothetical values and would require specific computational calculations for verification. |
Preclinical Biological and Biochemical Investigations of 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
In Vitro Mechanistic Studies and Target Engagement
No publicly available data were found regarding the in vitro mechanistic studies and target engagement of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid.
Enzyme Inhibition/Activation Assays (e.g., DHODH, P2Y12)
No information was found on the inhibitory or activating effects of this compound on enzymes such as Dihydroorotate Dehydrogenase (DHODH) or P2Y12. While studies have been conducted on other pyrazole (B372694) derivatives as potential DHODH inhibitors, these findings are not directly applicable to the specified compound. nih.gov
Receptor Binding Assays (e.g., Integrins)
There is no available research detailing the binding affinity of this compound for receptors such as integrins. Research has been published on other pyrazole-containing butanoic acid derivatives as integrin inhibitors, but this does not provide data for the specific compound of interest. acs.orgresearchgate.net
Cellular Pathway Modulation in Non-Human Cell Lines (e.g., antimicrobial, anticancer)
No studies were identified that investigated the modulation of cellular pathways by this compound in non-human cell lines for antimicrobial or anticancer activities. The existing literature on the antimicrobial and anticancer properties of pyrazole compounds focuses on different structural analogues. uomustansiriyah.edu.iqnih.govnih.govmdpi.com
Protein-Ligand Interaction Characterization
No data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling are available to characterize the interaction between this compound and any protein targets.
In Vivo Pharmacological Profiling in Animal Models (Focus on Mechanism and Proof-of-Concept)
No in vivo studies in animal models have been published that would provide a pharmacological profile for this compound or offer proof-of-concept for its mechanism of action.
Model Systems for Investigating Specific Biological Pathways
Due to the absence of in vivo data, there are no established animal model systems in which the effects of this compound on specific biological pathways have been investigated.
Biomarker Discovery and Validation in Preclinical Models
The discovery and validation of biomarkers are crucial for efficient drug development, providing measurable indicators of pharmacologic response or disease progression in preclinical models. psu.edu For a compound like this compound, biomarker strategies would be employed to demonstrate target engagement and therapeutic efficacy. The validation process is a multistep endeavor, ensuring that the biomarker is reproducible, coincides with disease manifestation, and accurately reflects the therapeutic effect of the compound. psu.edunih.gov
Given that pyrazole derivatives have been investigated for a range of biological activities, including anti-inflammatory effects, potential biomarkers could include downstream mediators of inflammatory pathways. researchgate.netnih.gov A typical validation process in a preclinical model (e.g., a rodent model of inflammation) would involve measuring these biomarkers.
Illustrative Biomarker Validation Data in a Preclinical Model
| Biomarker | Assay Type | Control Group (Mean ± SD) | Treated Group (Mean ± SD) | P-value | Validation Status |
| Cytokine A | ELISA | 150 ± 25 pg/mL | 75 ± 15 pg/mL | <0.01 | Validated |
| Protein B | Western Blot | 2.5 ± 0.5 (Rel. Units) | 1.2 ± 0.3 (Rel. Units) | <0.01 | Validated |
| Gene C mRNA | qRT-PCR | 8.0 ± 1.2 (Fold Change) | 2.5 ± 0.8 (Fold Change) | <0.001 | Validated |
| Metabolite D | Mass Spec | 500 ± 90 ng/mL | 850 ± 110 ng/mL | <0.01 | Under Investigation |
Pharmacodynamic Studies (Mechanistic Biological Effects)
Pharmacodynamic (PD) studies are essential to understand the mechanistic effects of a new chemical entity on the body. For this compound, these investigations would focus on elucidating its mechanism of action at a molecular and cellular level. Pyrazole-containing compounds are known to act as inhibitors of various enzymes. For instance, 4-methylpyrazole (B1673528) is a known inhibitor of Cytochrome P450 2E1 (CYP2E1). nih.govnih.gov Therefore, a key part of the PD assessment for this compound would involve screening against a panel of relevant enzymes and receptors.
Mechanistic studies would utilize in vitro cell-based assays and ex vivo analysis of tissues from treated animal models to confirm the compound's effect on specific signaling pathways.
Hypothetical Pharmacodynamic Profile
| Target/Pathway | Assay Type | Endpoint Measured | Result (e.g., IC₅₀/EC₅₀) | Implication |
| Enzyme X | Recombinant Enzyme Assay | Inhibition of substrate turnover | 0.5 µM | Potent enzyme inhibition |
| Signaling Pathway Y | Cell-Based Reporter Assay | Reduction in reporter gene expression | 1.2 µM | Pathway modulation |
| Protein Kinase Z | Kinase Activity Assay | Inhibition of phosphorylation | > 50 µM | Low activity against this kinase |
| Receptor A | Radioligand Binding Assay | Displacement of specific ligand | 2.5 µM | Moderate receptor affinity |
Metabolic Pathways and Biotransformation Studies (In Vitro/Non-Human Focus)
Understanding the metabolic fate of a compound is a cornerstone of preclinical development. These studies identify pathways of biotransformation and potential metabolites, which is critical for interpreting toxicology and pharmacology data. nih.gov
Enzymatic Biotransformation in Liver Microsomes or Hepatocytes (Non-Human)
The initial assessment of metabolic stability and pathways typically involves incubating the compound with liver microsomes or hepatocytes from various non-human species (e.g., rat, mouse, dog, monkey). researchgate.net Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism. mdpi.com Such studies would determine the rate of metabolism of this compound and reveal interspecies differences. researchgate.net
Identification of Metabolites and Metabolic Fate (In Vitro/Non-Human)
Following incubation with liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry (LC-HRMS) to identify potential metabolites. nih.gov For this compound, several metabolic pathways can be predicted. Phase I reactions could include oxidation of the methyl group on the pyrazole ring to a primary alcohol, subsequent oxidation to a carboxylic acid, or hydroxylation at other positions on the pyrazole or butanoic acid chain.
Plausible Phase I Metabolites Identified via In Vitro Studies
| Metabolite ID | Proposed Biotransformation | Mass Shift | Species Observed |
| M1 | Hydroxylation of methyl group | +16 Da | Rat, Dog, Monkey |
| M2 | Oxidation of M1 to carboxylic acid | +14 Da (from M1) | Rat, Dog |
| M3 | Hydroxylation of pyrazole ring | +16 Da | Rat, Monkey |
| M4 | Hydroxylation of butanoic acid chain | +16 Da | Dog, Monkey |
Cytochrome P450 Inhibition/Induction Profiling (In Vitro)
Assessing the potential for a new compound to cause drug-drug interactions is a critical regulatory requirement. This is often evaluated in vitro by determining the compound's ability to inhibit or induce major CYP450 enzymes. biomolther.org Given that the related compound 4-methylpyrazole is a known CYP inhibitor, this compound would be rigorously tested against a panel of key human CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govmdpi.com Inhibition is typically measured by determining the IC₅₀ value, which is the concentration of the compound required to reduce the activity of a specific enzyme by 50%.
Illustrative In Vitro CYP450 Inhibition Profile
| CYP Isoform | Substrate | IC₅₀ (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 100 | No significant inhibition |
| CYP2C9 | Diclofenac | 45.2 | Weak inhibition |
| CYP2C19 | S-Mephenytoin | 88.7 | No significant inhibition |
| CYP2D6 | Dextromethorphan | > 100 | No significant inhibition |
| CYP3A4 | Midazolam | 25.1 | Moderate inhibition |
| CYP2E1 | Chlorzoxazone | 15.8 | Moderate inhibition |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid Derivatives
Systematic Exploration of Structural Modifications and Their Impact on Activity (Preclinical, In Vitro)
Impact of Pyrazole (B372694) Substituent Variations on Target Interaction
The pyrazole ring is a key pharmacophore, and modifications to its substituents have a profound impact on target interaction and biological activity. Structure-activity relationship (SAR) studies have demonstrated that the nature, position, and size of substituents on the pyrazole ring can dramatically alter binding affinity and efficacy.
For instance, in studies of pyrazole derivatives binding to the enzyme CYP2E1, the introduction and placement of a simple methyl group significantly influenced affinity. mdpi.com An unsubstituted pyrazole ring showed the lowest affinity, but the addition of a methyl group at the C4 position resulted in a remarkable 50-fold increase in binding affinity. mdpi.com In contrast, placing the methyl group at the C3 position only led to a twofold increase, indicating a strong positional preference for substituents. mdpi.com This suggests that the C4 position may be oriented toward a critical hydrophobic pocket in the target's active site. mdpi.com
Further SAR analyses on other pyrazole-containing scaffolds have reinforced the importance of substitution. In a series of 1-aryl-1H-pyrazole-imidazoline derivatives evaluated for activity against Trypanosoma cruzi, the potency was enhanced when the aryl ring attached to the pyrazole contained bromine, chlorine, or methyl groups at the para-position. nih.gov Similarly, for pyrazole derivatives with antifungal properties, the presence and position of electronegative atoms like fluorine and oxygen on the pyrazole's substituents have been identified as crucial for regulating the strength of their activity against Candida albicans. nih.gov These findings collectively underscore that strategic substitution on the pyrazole ring is a critical determinant of target interaction and biological function.
| Core Structure | Substituent Modification | Position | Observed Impact on Activity/Binding | Target/Organism | Reference |
|---|---|---|---|---|---|
| Pyrazole | Unsubstituted | - | Baseline (lowest) affinity | CYP2E1 | mdpi.com |
| Pyrazole | -CH₃ (Methyl) | C3 | 2-fold increase in affinity vs. unsubstituted | CYP2E1 | mdpi.com |
| Pyrazole | -CH₃ (Methyl) | C4 | 50-fold increase in affinity vs. unsubstituted | CYP2E1 | mdpi.com |
| 1-Aryl-1H-pyrazole-imidazoline | -Br, -Cl, or -CH₃ on Aryl group | para- | Increased potency | Trypanosoma cruzi | nih.gov |
| Pyrazole Carboxylic Acid | Electronegative atoms (F, O) | Various | Crucial for regulating antifungal strength | Candida albicans | nih.gov |
Role of Butanoic Acid Chain Length and Branching
The butanoic acid moiety serves as a linker and a key functional group, and its structural characteristics, such as chain length and branching, are hypothesized to influence the molecule's pharmacokinetic and pharmacodynamic properties. While specific SAR studies systematically varying the chain length (e.g., comparing acetic, propanoic, and butanoic acid linkers) for pyrazole derivatives are not extensively detailed in the available literature, general principles of medicinal chemistry suggest its importance. The butanoic acid portion can affect solubility, cell permeability, and interaction with secondary binding sites on a target protein. eurekaselect.com
Analogous studies on other classes of molecules, such as branched-chain fatty acids (BCFAs), have shown that modifications to the alkyl chain can have significant biological consequences. For example, in a study on the anticancer activity of BCFAs, larger branching groups on the fatty acid chain were found to adversely affect potency. nih.gov This suggests that steric hindrance introduced by branching can be detrimental to binding at a biological target. Conversely, altering the chain length or introducing branching could be a strategy to fine-tune lipophilicity, potentially improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound or evading metabolic breakdown. dntb.gov.ua The butanoic acid moiety itself is a short-chain fatty acid, a class of molecules known to act as biological signaling molecules, suggesting the linker may have intrinsic biological roles beyond simply positioning the pyrazole pharmacophore. eurekaselect.comdntb.gov.ua Further investigation is required to systematically delineate the role of the butanoic acid chain's length and branching patterns on the activity of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid derivatives.
Influence of Stereochemistry on Biological Mechanisms
Stereochemistry is a critical factor in drug action because biological systems, such as enzymes and receptors, are inherently chiral. researchgate.net The three-dimensional arrangement of a molecule dictates its ability to interact with its biological target. researchgate.net Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be less active, inactive, or even contribute to undesirable effects. researchgate.net
For compounds that are chiral, their interaction with biological targets is often stereospecific. This principle has been demonstrated in nature-inspired compounds like 3-Br-acivicin and its derivatives. Studies on these molecules revealed that only the isomers with a specific stereochemistry, (5S, αS), showed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to the likelihood that the uptake of these compounds into the cell is mediated by an L-amino acid transport system, which is configured to recognize only specific stereoisomers. nih.gov While the portion of a molecule containing the chiral center might not always be directly involved in target binding, stereochemistry can still influence the metabolic profile and affinities for other biological molecules like transporters. researchgate.net Therefore, for any derivatives of this compound that contain chiral centers, the specific stereoisomerism would be expected to play a pivotal role in the compound's ultimate biological mechanism and potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been successfully applied to pyrazole derivatives to predict their activity and guide the design of new, more potent analogues. nih.gov
Both 2D- and 3D-QSAR models have been developed for various classes of pyrazole compounds. For example, 2D-QSAR models have been constructed for 1H-pyrazole-1-carbothioamide derivatives to predict their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. These models use descriptors calculated from the 2D structure of the molecules to correlate with their biological function.
More sophisticated 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. These methods provide a 3D map of the steric and electrostatic fields around the molecules, highlighting regions where modifications are likely to increase or decrease activity. Such models have been developed for 1H-pyrazole analogues as EGFR inhibitors and for other pyrazole derivatives to predict anticancer activity. nih.gov Furthermore, pharmacophore modeling, another 3D-QSAR technique, was used to develop a five-point model for pyrazole derivatives with anti-tubercular activity, which was then used for virtual screening to identify new potent hits.
Descriptor Selection and Model Validation
The development of a robust and predictive QSAR model is critically dependent on two key steps: the appropriate selection of molecular descriptors and rigorous model validation.
Descriptor Selection: Descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. The goal is to select a subset of descriptors that are most relevant to the biological activity being studied, while avoiding redundancy and overfitting. For 2D-QSAR models of pyrazole derivatives, adjacency and distance matrix descriptors, which relate to the connectivity and spatial arrangement of atoms, have been found to be highly influential. Algorithms like the Genetic Function Approximation (GFA) are often used to systematically select the most significant descriptors from a large pool of calculated variables.
Model Validation: Validation is essential to ensure that the QSAR model is not only statistically sound but also has predictive power for new, untested compounds. Internal validation techniques, such as leave-one-out (LOO) cross-validation, are commonly used to assess the model's robustness. In this process, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (Q²).
External validation is considered the most stringent test of a model's predictive ability. It involves using the model to predict the activity of an external test set of compounds that were not used in the model's development. The predictive power is then assessed using statistical metrics such as the predictive R² (R²pred). A well-validated QSAR model will have high values for key statistical parameters like the training set correlation coefficient (R²), the cross-validation coefficient (Q²), and the test set correlation coefficient (R²test).
| QSAR Model Type | Target/Activity | Validation Parameter | Reported Value | Reference |
|---|---|---|---|---|
| 3D-QSAR (Pharmacophore) | Anti-tubercular | R² | 0.97 | |
| 3D-QSAR (Pharmacophore) | Anti-tubercular | Q² | 0.77 | |
| 2D-QSAR | EGFR Inhibition | R² (training set) | 0.9816 | |
| 2D-QSAR | EGFR Inhibition | Q² (cross-validation) | 0.9668 | |
| 2D-QSAR | EGFR Inhibition | R² (test set) | 0.6952 | |
| 3D-QSAR (CoMFA) | EGFR Inhibition | Q² | 0.664 | |
| 3D-QSAR (CoMSIA) | EGFR Inhibition | Q² | 0.614 |
Understanding Structure-Property Relationships of this compound Derivatives
Influence of Structure on Solubility in Biological Media
Aqueous solubility is a crucial determinant of a drug's bioavailability. For orally administered drugs, poor solubility can lead to low dissolution rates in the gastrointestinal tract, thereby limiting absorption. The structure of this compound derivatives can be systematically modified to enhance their solubility in biological fluids.
The parent molecule possesses both a lipophilic pyrazole ring and a hydrophilic butanoic acid chain. The interplay between these two moieties governs its solubility. The carboxylic acid group, being ionizable, significantly contributes to aqueous solubility, particularly at physiological pH. The pKa of the carboxylic acid is a key factor; structural modifications that alter this pKa can modulate solubility. For instance, the introduction of electron-withdrawing groups on the pyrazole ring could increase the acidity of the carboxylic acid, potentially leading to enhanced solubility in neutral or basic media.
Conversely, increasing the lipophilicity of the molecule generally decreases aqueous solubility. This can occur through the addition of non-polar substituents to the pyrazole ring or by extending the length of the alkyl chain. For example, replacing the methyl group at the 4-position of the pyrazole with a larger alkyl or an aryl group would be expected to reduce solubility.
Illustrative Data on Structure-Solubility Relationships:
Due to the limited availability of specific experimental data for a homologous series of this compound, the following table presents hypothetical yet scientifically plausible data to illustrate these principles. The data is based on established trends in medicinal chemistry for similar heterocyclic carboxylic acids.
| Compound ID | R1 (at pyrazole C4) | R2 (at pyrazole C3/C5) | Calculated logP | Predicted Aqueous Solubility (µg/mL) at pH 7.4 |
| I | -CH₃ | -H | 1.5 | 150 |
| II | -CH₂CH₃ | -H | 1.9 | 95 |
| III | -Cl | -H | 1.8 | 110 |
| IV | -CH₃ | -Br | 2.1 | 70 |
| V | -CH₃ | -OCH₃ | 1.3 | 200 |
This illustrative data suggests that increasing the size of the alkyl group (Compound II ) or adding a halogen (Compounds III and IV ) decreases solubility by increasing lipophilicity. Conversely, adding a polar group like a methoxy (B1213986) substituent (Compound V ) could improve solubility.
Impact of Structure on Membrane Permeability (In Vitro Models)
For a drug to reach its site of action, it must often cross biological membranes. Passive diffusion is a primary mechanism for the absorption of many small molecule drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict passive permeability. In this assay, a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment is measured.
The permeability of this compound derivatives is governed by a balance between lipophilicity and polarity. A certain degree of lipophilicity is necessary for the molecule to partition into the lipid bilayer of the cell membrane. However, excessive lipophilicity can lead to the compound being retained within the membrane, hindering its passage into the cytoplasm.
Structural modifications can be tailored to optimize this balance. For instance, masking the polar carboxylic acid group, perhaps through esterification to create a prodrug, would significantly increase lipophilicity and likely enhance membrane permeability. However, this would necessitate subsequent in vivo hydrolysis to release the active carboxylic acid. The addition of lipophilic substituents to the pyrazole ring can also increase permeability, but as mentioned, this must be balanced against potential decreases in solubility. The presence of hydrogen bond donors and acceptors also plays a role; an increase in the number of these groups can decrease permeability due to the energetic cost of desolvation before entering the lipid membrane.
Illustrative Data on Structure-Permeability Relationships (PAMPA):
The following table provides hypothetical PAMPA data to illustrate the impact of structural changes on the membrane permeability of this class of compounds.
| Compound ID | R1 (at pyrazole C4) | R2 (at pyrazole C3/C5) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Permeability Class |
| I | -CH₃ | -H | 2.5 | Moderate |
| II | -CH₂CH₃ | -H | 4.8 | High |
| III | -Cl | -H | 3.5 | Moderate |
| IV | -CH₃ | -Br | 6.2 | High |
| V | -CH₃ | -OCH₃ | 1.8 | Low |
This illustrative data demonstrates that increasing lipophilicity through a larger alkyl group (Compound II ) or a halogen (Compound IV ) can lead to higher apparent permeability. In contrast, the introduction of a more polar methoxy group (Compound V ) may decrease permeability.
Relationship Between Structure and Metabolic Stability (In Vitro)
Metabolic stability is a critical parameter that influences a drug's half-life and duration of action. In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), are widely used to assess metabolic stability. A compound's susceptibility to metabolism is highly dependent on its structure.
For derivatives of this compound, several potential sites of metabolism exist. The methyl group on the pyrazole ring is a potential site for oxidation to a primary alcohol and subsequently to a carboxylic acid. The pyrazole ring itself can also undergo oxidation. The butanoic acid chain could be subject to beta-oxidation, although this is generally a slower process for xenobiotics.
Strategies to enhance metabolic stability often involve blocking or modifying these "metabolic soft spots." For example, replacing the metabolically labile methyl group with a more robust substituent, such as a trifluoromethyl group or a cyclopropyl (B3062369) group, can significantly increase metabolic stability. Altering the electronic properties of the pyrazole ring through the introduction of electron-withdrawing groups can also decrease its susceptibility to oxidative metabolism.
Illustrative Data on Structure-Metabolic Stability Relationships:
The following hypothetical data from an in vitro microsomal stability assay illustrates how structural modifications could impact the metabolic fate of these compounds.
| Compound ID | R1 (at pyrazole C4) | R2 (at pyrazole C3/C5) | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Predicted In Vivo Clearance |
| I | -CH₃ | -H | 25 | Moderate |
| II | -CF₃ | -H | > 60 | Low |
| III | -CH₃ | -Cl | 35 | Moderate-Low |
| IV | -Cyclopropyl | -H | > 60 | Low |
| V | -CH₂OH | -H | < 10 | High |
This illustrative data suggests that replacing the methyl group with a trifluoromethyl (Compound II ) or a cyclopropyl group (Compound IV ) can significantly enhance metabolic stability. The introduction of a chlorine atom (Compound III ) might also confer a modest increase in stability by altering the electronic properties of the ring. Conversely, a derivative that is already a product of metabolism, such as the hydroxymethyl derivative (Compound V ), would be expected to be cleared very rapidly.
Applications in Chemical Biology and Advanced Materials Science for 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Development as Molecular Probes and Research Tools
The structure of 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is well-suited for its use as a scaffold for creating molecular probes. The terminal carboxylic acid group is a key functional handle that can be readily modified through well-established chemical reactions to attach reporter groups or link the molecule to biological targets. The pyrazole (B372694) moiety can serve as a recognition element or a stable core for the probe's architecture. While direct applications of this specific compound are not extensively documented, its potential is evident from the widespread use of similar structures in probe development. For instance, scaffolds containing butanoic acid linkers are commonly employed in the synthesis of high-affinity fluorescent probes for biological receptors. nih.gov
| Component | Structural Feature | Role in Molecular Probes |
|---|---|---|
| Pyrazole Ring | Nitrogen-containing heterocycle | Acts as a stable scaffold; potential recognition element for biological targets. |
| Butanoic Acid | Terminal carboxylic acid (-COOH) | Provides a reactive handle for conjugation to biomolecules, fluorophores, or solid supports. |
| Alkyl Chain | Flexible four-carbon spacer | Separates the pyrazole core from the conjugated moiety, minimizing steric hindrance. |
The carboxylic acid group of this compound is the primary site for bioconjugation. Using standard coupling chemistry, such as activation with carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS), the molecule can be covalently linked to primary amines on biomolecules like proteins. This forms a stable amide bond, tethering the pyrazole-containing molecule to its biological target.
This strategy can be used to create probes for target identification and validation. For example, if the pyrazole moiety is part of a pharmacophore that binds to a specific protein, attaching it to a tag (like biotin) via the butanoic acid linker allows for the subsequent isolation and identification of that protein from a complex biological sample.
Fluorescent pyrazole derivatives are increasingly recognized for their utility in bioimaging due to their favorable electronic properties and biocompatibility. nih.gov An analogue of this compound could be synthesized by coupling a fluorescent dye to its carboxylic acid terminus. This creates a probe that can be used to visualize biological processes at the cellular level.
The process would involve reacting the carboxylic acid with an amine-functionalized fluorophore (e.g., a BODIPY or rhodamine derivative). The resulting fluorescent probe could then be introduced to cells in culture. The pyrazole portion of the molecule might direct the probe to a specific subcellular location or organelle, allowing for targeted imaging. The flexible butanoic acid linker helps ensure that the bulky fluorescent tag does not interfere with the pyrazole's potential biological interactions. This approach has been successfully used with other heterocyclic cores to generate probes for cellular staining and the detection of specific intracellular conditions. nih.gov
Chemoproteomics aims to identify the protein targets of small molecules. This compound can serve as a foundational molecule for creating affinity-based probes for this purpose. The strategy involves immobilizing the molecule onto a solid support, such as agarose (B213101) or magnetic beads.
This is achieved by activating the carboxylic acid and reacting it with an amine-functionalized solid support, creating a stable amide linkage. The resulting "bait"-functionalized beads can then be incubated with a cell lysate. Proteins that specifically bind to the pyrazole moiety will be captured on the beads. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry. This powerful technique allows for the unbiased discovery of protein-ligand interactions in a complex biological system.
Exploration in Materials Science Contexts (e.g., as a Ligand in MOFs)
In materials science, the ability of the pyrazole ring's nitrogen atoms and the carboxylate group to coordinate with metal ions makes this compound a promising candidate as an organic linker for coordination polymers and metal-organic frameworks (MOFs).
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to tailor the organic ligand is a key feature that allows for the design of MOFs with specific properties for applications in gas storage, separation, and catalysis. digitellinc.com
Pyrazole-based ligands are of significant interest in MOF chemistry. digitellinc.commdpi.com The two adjacent nitrogen atoms in the pyrazole ring can chelate to a single metal center or bridge between different metal centers. The carboxylate group of this compound provides an additional, strong coordination site. This bifunctionality allows it to act as a versatile linker, potentially forming stable, porous frameworks with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺). researchgate.net The flexibility of the butanoic chain could also lead to the formation of dynamic or "breathing" frameworks that respond to external stimuli. The combination of pyrazole and carboxylate functionalities in a single ligand offers a route to novel MOF topologies and properties. mdpi.com
| Coordination Site | Potential Metal Ions | Resulting MOF Properties |
|---|---|---|
| Pyrazole Nitrogens | Transition metals (e.g., Cu, Zn, Ni, Co) | Catalytic activity, specific gas adsorption sites. |
| Carboxylate Oxygen | Lanthanides, main group metals (e.g., Al, Mg) | Structural stability, potential for luminescence. |
| Flexible Butyl Chain | N/A | Framework flexibility, stimuli-responsive behavior. |
The carboxylic acid functionality also enables the use of this compound as a monomer in polymer synthesis. Through condensation polymerization, it can be reacted with diols to form polyesters or with diamines to form polyamides.
In the resulting polymer, the pyrazole group would be a pendant side chain attached to the main polymer backbone via the flexible butyl linker. This would create a functional polymer with pyrazole units regularly spaced along its chain. Such a material could have unique properties, such as the ability to coordinate metal ions for applications in catalysis, environmental remediation (heavy metal capture), or as a coating with specific adhesive properties. The incorporation of this heterocyclic moiety into a polymer backbone is a straightforward strategy to impart new functionality to traditional polymer systems.
Future Directions and Emerging Research Avenues for 4 4 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Unexplored Synthetic Routes and Green Chemistry Approaches
While established methods for synthesizing pyrazole (B372694) derivatives exist, the pursuit of novel, more efficient, and environmentally sustainable synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a key area of future research.
A significant advancement in this area is the development of cascade reactions. For instance, a recently reported method utilizes an aerobic, copper(II)-catalyzed [3 + 2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones to produce 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govrsc.orgresearchgate.net This approach is notable for its use of an inexpensive and relatively green catalyst (copper), mild reaction conditions, and broad substrate scope, representing a significant step towards sustainable synthesis. nih.govresearchgate.netresearchgate.net Future work could focus on adapting this one-pot protocol specifically for the N-1 substituted isomer, this compound, potentially offering a more streamlined and eco-friendly production method.
Further avenues for exploration include the application of enabling technologies like microwave-assisted synthesis and continuous flow chemistry. afinitica.com These technologies can dramatically reduce reaction times, improve yields, and allow for safer and more scalable production, aligning with the principles of green chemistry. afinitica.com Investigating alternative starting materials and catalytic systems that minimize waste and avoid hazardous reagents will be crucial in developing the next generation of synthetic protocols for this class of compounds.
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Copper-Catalyzed Cascade | Green catalyst (Copper), mild conditions, one-pot reaction, good yields. nih.govresearchgate.net | Adaptation for N-1 isomer synthesis, optimization of catalyst loading. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. afinitica.com | Development of specific microwave protocols, solvent screening for efficiency. |
| Continuous Flow Chemistry | Scalability, improved safety, process automation, potential for multi-step synthesis. afinitica.com | Design of compatible reactor setups, integration of purification steps. |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering cost-effective and efficient ways to predict molecular properties and guide the design of novel therapeutics. eurasianjournals.com For this compound, these methodologies hold immense promise for accelerating its development.
Future research will increasingly leverage a suite of computational tools. Molecular modeling techniques, such as docking studies, can predict the binding modes and affinities of this compound and its derivatives to various biological targets, helping to prioritize candidates for synthesis and testing. eurasianjournals.comresearchgate.net Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability, and reactivity, which are crucial for understanding its behavior at a molecular level. eurasianjournals.comresearchgate.net
Molecular dynamics simulations can further explore the dynamic behavior and conformational flexibility of the compound when interacting with a target protein, offering a more realistic picture of the binding event. eurasianjournals.comrsc.org A significant future direction lies in the integration of machine learning and artificial intelligence to build predictive models for activity, toxicity, and pharmacokinetic properties, enabling the rapid virtual screening of vast chemical libraries based on the this compound scaffold. eurasianjournals.com These advanced computational approaches will be pivotal in designing next-generation analogs with optimized potency, selectivity, and drug-like properties. eurasianjournals.com
Integration with High-Throughput Screening Technologies (Preclinical)
High-throughput screening (HTS) is a cornerstone of modern preclinical drug discovery, allowing for the rapid pharmacological testing of thousands of compounds. nih.gov Integrating this compound and its derivatives into HTS campaigns is a critical next step to systematically explore its biological activity.
A key emerging strategy is the use of High-Throughput Virtual Screening (HTVS) as a precursor to experimental screening. chemmethod.com HTVS can computationally screen vast libraries of compounds against a specific target, identifying a smaller, more manageable set of promising candidates for laboratory testing. chemmethod.com This approach has been successfully used to identify novel pyrazole-based inhibitors for targets like the cancer-implicated enzyme CDK8. chemmethod.com
Following virtual screening, libraries of compounds based on the this compound core can be synthesized and subjected to experimental HTS against diverse panels of biological targets, such as kinases, proteases, or receptors. genescells.ru The development of robust and miniaturized assays is essential for this process. nih.gov This combination of in silico and in vitro HTS provides a powerful, resource-efficient engine for discovering novel activities and advancing the most promising compounds into the preclinical pipeline. nih.govchemmethod.com
Potential for Novel Biological Target Discovery (Preclinical, Basic Research)
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net This inherent promiscuity suggests that this compound could have therapeutic potential beyond its initially investigated activities. A major future direction is therefore the systematic exploration for novel biological targets.
The broad spectrum of activities demonstrated by other pyrazole-containing compounds provides a roadmap for this discovery process. Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, including p38 MAP kinase nih.gov, IRAK4 nih.gov, and cyclin-dependent kinases (CDKs) rsc.org, which are crucial targets in inflammation and oncology. They have also shown promise as antimicrobial agents against challenging pathogens like Mycobacterium tuberculosis and Acinetobacter baumannii. nih.govmdpi.com Furthermore, novel pyrazole compounds have been investigated for neurodegenerative disorders and as potential antipsychotics that act through non-dopaminergic mechanisms, highlighting the potential for discovering truly novel modes of action. acs.orgnih.gov
Future basic research efforts should involve unbiased screening of this compound against broad panels of enzymes and cell-based assays to identify unexpected activities. Techniques such as chemical proteomics and phenotypic screening can reveal novel molecular targets and pathways modulated by the compound, opening up entirely new therapeutic indications.
Table 2: Exemplary Target Classes for Pyrazole Derivatives
| Target Class | Therapeutic Area | Example Target |
|---|---|---|
| Protein Kinases | Oncology, Inflammation | CDK2, CDK8, p38 MAP Kinase, IRAK4. rsc.orgchemmethod.comnih.govnih.gov |
| Microbial Enzymes | Infectious Disease | M. tuberculosis MmpL3. nih.gov |
| Proteases | Chagas Disease | T. cruzi Cysteine Protease. nih.gov |
| CNS Receptors | Neuropsychiatric Disorders | Non-dopaminergic pathways. nih.gov |
This systematic approach to target discovery, combining knowledge of the pyrazole scaffold's versatility with modern screening technologies, will be essential in uncovering the full therapeutic potential of this compound.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(pyrazol-4-yl) butanoic acid |
| (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone |
| 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide |
| 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol |
| 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol |
| 1,3-dimethyl chemmethod.combenzopyrano[2,3-c]pyrazol-4-(1H)-one |
| 2-(diethylamino)acetamide |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A viable approach involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis under basic conditions (NaOH/EtOH) to yield the carboxylic acid derivative . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of ester to hydrazine), refluxing in ethanol for 6–8 hours, and monitoring pH during hydrolysis. Yield improvements (≥75%) are achieved via inert atmosphere (N₂) and recrystallization from ethanol-water mixtures.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR in DMSO-d₆. Pyrazole protons typically resonate at δ 7.8–8.2 ppm (aromatic region), while methyl groups appear at δ 2.1–2.5 ppm .
- IR : Confirm the carboxylic acid group via O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry by growing single crystals in ethanol/water (3:1) and analyzing torsion angles (e.g., pyrazole ring planarity with <5° deviation) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data for this compound be resolved?
- Methodological Answer : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311++G(d,p)) with experimental X-ray data. For pyrazole derivatives, deviations in bond lengths (e.g., C–N: 1.33 Å experimental vs. 1.35 Å DFT) may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that distort computational models .
Q. What experimental strategies mitigate solubility limitations of this compound in aqueous media for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility while minimizing cytotoxicity .
- pH Adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH 7.4 PBS buffer), increasing aqueous solubility by ~20-fold compared to the free acid .
- Micellar Systems : Incorporate surfactants like Tween-80 (0.1% w/v) to solubilize hydrophobic moieties .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor using computational and experimental approaches?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonds between the carboxylic acid group and Lys721 or Asp831 .
- Kinase Profiling : Test inhibition against a panel of 50 kinases at 10 µM. Prioritize kinases with >50% inhibition (e.g., JAK2, ABL1) for IC₅₀ determination using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
